Cas no 1248059-05-3 (N-cyclobutylquinazolin-4-amine)

N-Cyclobutylquinazolin-4-amine is a quinazoline derivative characterized by a cyclobutyl substituent at the amine position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for kinase inhibitors and other biologically active molecules. The cyclobutyl group enhances steric and electronic properties, potentially improving binding affinity and selectivity in target interactions. Its rigid structure may also contribute to metabolic stability. The compound is typically utilized in early-stage drug discovery for structure-activity relationship (SAR) studies. Proper handling and storage under inert conditions are recommended to maintain stability. Further research is required to fully elucidate its pharmacological profile.
N-cyclobutylquinazolin-4-amine structure
1248059-05-3 structure
Product name:N-cyclobutylquinazolin-4-amine
CAS No:1248059-05-3
MF:C12H13N3
MW:199.251722097397
CID:5989625
PubChem ID:62414395

N-cyclobutylquinazolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-cyclobutylquinazolin-4-amine
    • AKOS011702266
    • F6546-1512
    • 1248059-05-3
    • Inchi: 1S/C12H13N3/c1-2-7-11-10(6-1)12(14-8-13-11)15-9-4-3-5-9/h1-2,6-9H,3-5H2,(H,13,14,15)
    • InChI Key: VPVOFEFTKDAISS-UHFFFAOYSA-N
    • SMILES: N(C1C2C=CC=CC=2N=CN=1)C1CCC1

Computed Properties

  • Exact Mass: 199.110947427g/mol
  • Monoisotopic Mass: 199.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 37.8Ų

N-cyclobutylquinazolin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6546-1512-2μmol
N-cyclobutylquinazolin-4-amine
1248059-05-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6546-1512-20mg
N-cyclobutylquinazolin-4-amine
1248059-05-3
20mg
$99.0 2023-09-08
Life Chemicals
F6546-1512-30mg
N-cyclobutylquinazolin-4-amine
1248059-05-3
30mg
$119.0 2023-09-08
Life Chemicals
F6546-1512-10mg
N-cyclobutylquinazolin-4-amine
1248059-05-3
10mg
$79.0 2023-09-08
Life Chemicals
F6546-1512-15mg
N-cyclobutylquinazolin-4-amine
1248059-05-3
15mg
$89.0 2023-09-08
Life Chemicals
F6546-1512-40mg
N-cyclobutylquinazolin-4-amine
1248059-05-3
40mg
$140.0 2023-09-08
Life Chemicals
F6546-1512-25mg
N-cyclobutylquinazolin-4-amine
1248059-05-3
25mg
$109.0 2023-09-08
Life Chemicals
F6546-1512-50mg
N-cyclobutylquinazolin-4-amine
1248059-05-3
50mg
$160.0 2023-09-08
Life Chemicals
F6546-1512-100mg
N-cyclobutylquinazolin-4-amine
1248059-05-3
100mg
$248.0 2023-09-08
Life Chemicals
F6546-1512-4mg
N-cyclobutylquinazolin-4-amine
1248059-05-3
4mg
$66.0 2023-09-08

Additional information on N-cyclobutylquinazolin-4-amine

Recent Advances in the Study of N-cyclobutylquinazolin-4-amine (CAS: 1248059-05-3) in Chemical Biology and Pharmaceutical Research

N-cyclobutylquinazolin-4-amine (CAS: 1248059-05-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological activities. The quinazoline scaffold, to which this compound belongs, is well-known for its versatility in drug design, particularly in targeting protein kinases and other key enzymes involved in disease pathways.

Recent studies have highlighted the efficient synthetic routes for N-cyclobutylquinazolin-4-amine, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel one-pot synthesis method that reduces byproduct formation and improves scalability. This advancement is critical for future preclinical and clinical studies, ensuring a reliable supply of the compound for further investigation.

In terms of biological activity, N-cyclobutylquinazolin-4-amine has shown promising results as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, a well-validated target in cancer therapy. Preliminary in vitro studies demonstrated potent inhibitory effects against EGFR mutant cell lines, with IC50 values in the low nanomolar range. These findings suggest potential applications in treating EGFR-driven cancers, such as non-small cell lung cancer (NSCLC).

Further research has explored the compound's selectivity profile, comparing its activity against a panel of 50 human kinases. The results, published in a 2024 study in ACS Chemical Biology, revealed high selectivity for EGFR over other kinases, minimizing the risk of off-target effects. This selectivity is attributed to the cyclobutyl moiety, which appears to enhance binding specificity within the ATP-binding pocket of EGFR.

Beyond oncology, recent investigations have uncovered potential applications of N-cyclobutylquinazolin-4-amine in inflammatory diseases. A 2023 study in Biochemical Pharmacology reported its ability to modulate NF-κB signaling, a key pathway in chronic inflammation. These findings open new avenues for repurposing this compound in autoimmune and inflammatory conditions.

In conclusion, N-cyclobutylquinazolin-4-amine represents a versatile scaffold with multiple therapeutic potentials. Current research efforts are focused on optimizing its pharmacokinetic properties and evaluating its efficacy in animal models. The compound's unique combination of synthetic accessibility, target selectivity, and diverse biological activities positions it as a promising candidate for further drug development across multiple disease areas.

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